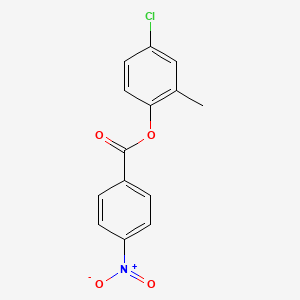

![molecular formula C19H20N6O B5526475 4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)

4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions, thermal cyclization, and oxidative coupling processes. For example, a series of derivatives were synthesized through reactions with sulfonyl chlorides, showcasing the versatility of pyrimidine scaffolds in generating compounds with potential antiproliferative effects against human cancer cell lines (Mallesha et al., 2012). Furthermore, innovative synthesis methods using thiamine hydrochloride in water medium have been developed for related compounds, emphasizing environmentally benign processes (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the specific compound of interest, is crucial for their biological activity. Studies involving X-ray diffraction analysis have provided detailed insights into the molecular configurations, which are essential for understanding their interactions with biological targets. For instance, the structure of related compounds has been elucidated to include features like exchangeable protons and imino double bonds, which could affect their biological functions (A. Plubrukarn et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including our compound of interest, can be influenced by various substituents and reaction conditions. For example, reactions with hydroxamoyl halides have been shown to produce a range of derivatives, indicating the compound's versatility in forming diverse chemical structures (A. Abdelhamid, A. M. Negm, & T. M. S. Abdeen, 1988).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, play a significant role in their application and effectiveness. Studies focusing on the synthesis and characterization of related compounds provide essential data on these physical properties, guiding further application and development.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing various chemical transformations, are vital for understanding the scope of applications of pyrimidine derivatives. The oxidative synthesis methods and reactions with different chemicals showcase the compound's chemical versatility and potential for modification (Shabber Mohammed, R. Vishwakarma, & S. Bharate, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[1,2-a]pyrimidines and related derivatives has attracted significant attention due to their wide range of biological activities. For example, a study explored the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating a one-pot two-component thermal cyclization reaction for their preparation. These derivatives were evaluated for antineoplastic activity, with some showing variable degrees of effectiveness against cancer cell lines (Abdel-Hafez, 2007).

Antineoplastic Activity

Continuing with the theme of antineoplastic potential, another study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and assessed their antiproliferative effects against human cancer cell lines. Among these derivatives, certain compounds exhibited promising anticancer activity, indicating the therapeutic potential of these compounds in cancer treatment (Mallesha et al., 2012).

Catalysis and Environmental Applications

A novel approach was demonstrated for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst, highlighting an environmentally benign method that utilizes water as a solvent. This study underscores the utility of these compounds in green chemistry and their synthesis under eco-friendly conditions (Liu et al., 2012).

Fluorescent Sensing

Research on the optical properties of imidazo[1,2-a]pyrimidines led to the discovery of their potential as fluorescent sensors for metal ions. A specific derivative was identified as a selective fluorescent sensor for zinc ions, with a detection limit significantly lower than the maximum allowable concentration in drinking water set by the WHO. This finding highlights the potential application of these compounds in environmental monitoring and safety (Rawat & Rawat, 2018).

Safety and Hazards

The safety and hazards associated with a compound like “4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” would depend on its exact structure and properties. For example, 4-(1H-Imidazol-1-yl)benzoic acid can cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

The future directions in the study of compounds like “4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” could involve further exploration of their synthesis, properties, and potential applications. The field of imidazole synthesis, in particular, has seen recent advances and continues to be an area of active research .

properties

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-4-2-3-5-16(15)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRRGQPUJDQMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)